BENGHE Foundational & Exploratory

Check Availability & Pricing

TG-100435: A Technical Overview of a
Multitargeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561
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Abstract

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It has
demonstrated significant inhibitory activity against several members of the Src family of
kinases, as well as other key kinases implicated in oncogenesis. This technical guide provides
a comprehensive overview of the discovery, development, mechanism of action, and key
preclinical data for TG-100435. The information is intended for researchers, scientists, and
professionals involved in drug development, offering a detailed look at the compound's
characteristics and the experimental methodologies used in its evaluation.

Introduction

Protein tyrosine kinases are a large family of enzymes that play critical roles in regulating
cellular processes, including growth, differentiation, and survival. Dysregulation of kinase
activity is a common feature of many cancers, making them attractive targets for therapeutic
intervention. TG-100435 was developed as a small molecule inhibitor designed to target
multiple kinases involved in cancer cell signaling pathways. Its chemical name is [7-(2,6-
dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.
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The discovery of TG-100435 likely originated from a high-throughput screening campaign to
identify compounds with inhibitory activity against a panel of protein tyrosine kinases. Following
the identification of initial "hits," a lead optimization process would have been undertaken to
improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical
synthesis and biological testing would have led to the selection of TG-100435 as a clinical
candidate.

A crucial part of its development involved the characterization of its metabolic profile. In vivo
and in vitro studies in human, dog, and rat models identified a major active metabolite,
TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-{4-[2-(1-0xy-pyrrolidin-1-
yl)-ethoxy]-phenyl}-amine).[1] This N-oxide metabolite is formed through the action of flavin-
containing monooxygenases and has been shown to be 2 to 9 times more potent than the
parent compound.[1] The significant conversion of TG-100435 to the more potent TG100855 in
Vivo suggests that the overall therapeutic effect may be substantially influenced by the
metabolite's activity.[1]

Mechanism of Action and Signhaling Pathways

TG-100435 exerts its biological effects by inhibiting the enzymatic activity of several protein
tyrosine kinases. The primary targets of TG-100435 are members of the Src family of kinases,
including Src, Lyn, and Lck, as well as Abl and the EphB4 receptor tyrosine kinase.[1] By
blocking the activity of these kinases, TG-100435 can disrupt the downstream signaling
pathways that contribute to cancer cell proliferation, survival, and angiogenesis.
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Figure 1: Simplified signaling pathway showing the points of inhibition by TG-100435.

Quantitative Data

The following tables summarize the key quantitative data for TG-100435 and its active
metabolite, TG100855.

Table 1: In Vitro Kinase Inhibition[1]
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Kinase Target TG-100435 Ki (nM)
Src 13-64
Lyn 13-64
Abl 13-64
Yes 13-64
Lck 13- 64
EphB4 13- 64

Table 2: Pharmacokinetic Parameters of TG-100435[1]

. Systemic Clearance . o
Species . Oral Bioavailability (%)
(mL/min/kg)

Mouse 20.1 74
Rat 12.7 23
Dog 14.5 11

Table 3: Systemic Exposure of TG-100435 and its Active Metabolite TG100855 after Oral
Dosing of TG-100435(1]

Systemic Exposure Ratio (TG100855 | TG-

Species

100435)
Rat 1.1-fold greater
Dog 2.1-fold greater

Experimental Protocols

The following sections describe representative experimental protocols that would be used to
generate the data presented above. These are generalized procedures and may not reflect the
exact details of the original studies.
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In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Ki)

of a test compound.
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Figure 2: General workflow for an in vitro kinase inhibition assay.
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Methodology:

e Reagent Preparation:

[¢]

Recombinant human kinases (e.g., Src, Lyn, Abl) are diluted in kinase buffer.

[e]

A specific peptide substrate for each kinase is prepared in kinase buffer.

[e]

Adenosine triphosphate (ATP) is prepared at a concentration near its Km for each kinase.

A serial dilution of TG-100435 is prepared in a suitable solvent (e.g., DMSO) and then

(¢]

diluted in kinase buffer.
e Assay Procedure:

o The kinase and a range of TG-100435 concentrations are pre-incubated in a 96- or 384-
well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for
compound binding.

o The kinase reaction is initiated by the addition of a mixture of the peptide substrate and
ATP.

o The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C).

o The reaction is terminated by the addition of a stop reagent.
» Signal Detection and Data Analysis:

o The amount of substrate phosphorylation (or ATP consumption) is quantified. Common
detection methods include:

» Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of
the radiolabel into the substrate.

» Luminescence-based assays (e.g., ADP-Glo™). Measuring the amount of ADP
produced, which correlates with kinase activity.
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» Fluorescence-based assays: Using modified substrates that become fluorescent upon
phosphorylation.

o The data are plotted as percent inhibition versus inhibitor concentration.

o The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)
is determined by fitting the data to a sigmoidal dose-response curve.

o The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into

account the ATP concentration used in the assay.

In Vivo Pharmacokinetic Study (Representative
Protocol)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a
compound in an animal model.
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Figure 3: General workflow for an in vivo pharmacokinetic study.

Methodology:
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e Animal Handling and Dosing:

o Male Sprague-Dawley rats (or other relevant species) are used. Animals are housed in
controlled conditions and fasted overnight before dosing.

o For oral administration, TG-100435 is formulated in a suitable vehicle (e.g., 0.5%
methylcellulose) and administered by oral gavage at a specific dose.

o For intravenous administration (to determine clearance and bioavailability), TG-100435 is
dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered
via a cannulated vein.

e Blood Sampling:

o Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated vein or by
retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24
hours post-dose).

o Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
o Sample Processing and Analysis:
o Plasma is separated by centrifugation and stored frozen until analysis.

o The concentrations of TG-100435 and its metabolite, TG100855, in the plasma samples
are determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method. This involves protein precipitation, separation on a C18 column, and
detection by a mass spectrometer.

o Pharmacokinetic Analysis:

o The plasma concentration-time data are analyzed using non-compartmental methods with
software such as WinNonlin.

o Key pharmacokinetic parameters are calculated, including:

= Cmax: Maximum plasma concentration.
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Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve.

CL: Systemic clearance.

Vd: Volume of distribution.

t1/2: Terminal half-life.

o Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoselV) * 100.

Conclusion

TG-100435 is a promising multi-targeted tyrosine kinase inhibitor with potent activity against
several kinases implicated in cancer. Its preclinical profile, characterized by significant in vitro
potency and oral bioavailability in animal models, supported its further investigation. The
formation of a more potent active metabolite, TG100855, is a key feature of its pharmacology.
This technical guide provides a foundational understanding of TG-100435 for researchers and
drug development professionals, summarizing its key attributes and the methodologies used
for its evaluation. Further studies would be required to fully elucidate its clinical potential.
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 To cite this document: BenchChem. [TG-100435: A Technical Overview of a Multitargeted
Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246561#tg-100435-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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